molecular formula C17H13N3O3S2 B2865390 ethyl 5-(1,3-benzothiazole-6-amido)-4-cyano-3-methylthiophene-2-carboxylate CAS No. 896324-21-3

ethyl 5-(1,3-benzothiazole-6-amido)-4-cyano-3-methylthiophene-2-carboxylate

Cat. No.: B2865390
CAS No.: 896324-21-3
M. Wt: 371.43
InChI Key: YXTSZCUGJIQNKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(1,3-benzothiazole-6-amido)-4-cyano-3-methylthiophene-2-carboxylate is a thiophene-based derivative featuring a benzothiazole moiety linked via an amide bond to the thiophene core. The compound’s structure integrates multiple functional groups: a cyano (-CN) substituent at position 4, a methyl (-CH₃) group at position 3, and an ethyl carboxylate (-COOEt) at position 2 of the thiophene ring.

Synthetically, such compounds are typically prepared via Gewald reactions or amide coupling strategies, as evidenced by analogous thiophene derivatives in literature .

Properties

IUPAC Name

ethyl 5-(1,3-benzothiazole-6-carbonylamino)-4-cyano-3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S2/c1-3-23-17(22)14-9(2)11(7-18)16(25-14)20-15(21)10-4-5-12-13(6-10)24-8-19-12/h4-6,8H,3H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXTSZCUGJIQNKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC3=C(C=C2)N=CS3)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiocarbamoyl Precursors

The thiophene backbone is constructed via cyclocondensation of thiocarbamoyl intermediates. A representative protocol involves:

  • Reactants : 4-Chloroacetylantipyrine and ethyl 2-arylazo-3-mercapto-3-phenylaminoacrylate.
  • Conditions : Reflux in sodium ethoxide/ethanol (2–3 h).
  • Mechanism : Intramolecular cyclization followed by ethanol elimination to yield the thiophene ring.

Example :
Reaction of 4-chloroacetylantipyrine (1 equiv) with ethyl 2-(p-tolylazo)-3-mercapto-3-phenylaminoacrylate (1 equiv) in NaOEt/EtOH under reflux produces ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate in 68% yield after recrystallization.

Functional Group Modifications

  • Esterification : Transesterification of methyl esters (e.g., methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate) with ethanol/H2SO4 yields the ethyl ester.
  • Cyano Group Installation : Nitrile introduction via nucleophilic substitution using KCN/CuCN in DMF at 80°C.

Synthesis of 1,3-Benzothiazole-6-carboxylic Acid

PPA-Mediated Cyclization

The benzothiazole ring is synthesized from o-aminothiophenol and carboxylic acid derivatives using PPA as a condensing agent:

  • Reactants : o-Aminothiophenol (1 equiv) and 4-acetylamino-3-hydroxybenzoic acid (1 equiv).
  • Conditions : Heating in PPA at 150°C for 12 h.
  • Yield : 61% after silica gel chromatography.

Mechanistic Insight :

  • Formation of o-amidethiophenol intermediate.
  • Intramolecular cyclization via C–S bond formation.
  • Dehydration to aromatize the benzothiazole ring.

Alternative Routes via Phenacyl Bromide

Carbon disulfide-mediated cyclization with phenacyl bromide derivatives offers a complementary pathway:

  • Reactants : 2-Aminothiophenol and phenacyl bromide.
  • Conditions : Reflux in ethanol with CS2 (3 h).
  • Yield : 55–70%.

Amide Coupling: Final Assembly

Carbodiimide-Mediated Amidation

The benzothiazole-6-carboxylic acid is activated as an acyl chloride or mixed anhydride for coupling with the thiophene amine:

  • Activation : Treatment with SOCl2 to form 1,3-benzothiazole-6-carbonyl chloride.
  • Coupling : Reaction with ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate in dry THF, catalyzed by Et3N (0–5°C, 4 h).
  • Yield : 75–82% after recrystallization.

Characterization Data

  • IR (KBr) : ν 3320 cm⁻¹ (N–H), 2210 cm⁻¹ (C≡N), 1725 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide).
  • 1H NMR (DMSO-d6) : δ 1.35 (t, 3H, J = 7.1 Hz, CH2CH3), 2.45 (s, 3H, CH3), 4.32 (q, 2H, J = 7.1 Hz, OCH2), 7.45–8.20 (m, 4H, benzothiazole-H), 10.20 (s, 1H, NH).
  • 13C NMR : δ 14.1 (CH2CH3), 18.9 (CH3), 61.5 (OCH2), 115.2 (C≡N), 162.4 (C=O ester), 166.8 (C=O amide).

Comparative Analysis of Synthetic Methods

Method Yield (%) Time (h) Key Advantage Limitation
PPA Cyclization 61 12 High regioselectivity Harsh conditions
Phenacyl Bromide 70 3 Mild temperatures Requires CS2 handling
Carbodiimide Coupling 82 4 High coupling efficiency Sensitivity to moisture

Challenges and Optimization Strategies

  • Regioselectivity : Competing reactions at thiophene positions 4 and 5 necessitate careful stoichiometry and temperature control.
  • Ester Hydrolysis : Ethyl esters may hydrolyze under acidic conditions; neutral pH during workup is critical.
  • Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures improves purity.

Mechanism of Action

The mechanism of action of ethyl 5-(1,3-benzothiazole-6-amido)-4-cyano-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogous thiophene and benzothiophene derivatives (Table 1).

Structural and Functional Differences

Ethyl 5-[(2-Chloropropanoyl)Amino]-4-Cyano-3-Methylthiophene-2-Carboxylate Substituents: A 2-chloropropanoyl group replaces the benzothiazole-6-amido moiety. Molecular Weight: 300.77 g/mol. However, the absence of the benzothiazole ring likely reduces aromatic stacking interactions .

Ethyl 5-[(3-Chloropropanoyl)Amino]-4-Cyano-3-Methylthiophene-2-Carboxylate Substituents: Features a 3-chloropropanoyl group, altering steric and electronic properties compared to the 2-chloro isomer. Molecular Weight: 300.77 g/mol (same as 2-chloro isomer). Implications: Positional isomerism may affect solubility and metabolic stability .

2-Amino-6-Ethyl-N-Phenyl-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxamide Core Structure: A benzothiophene ring with a tetrahydro modification, reducing aromaticity. Substituents: Lacks the cyano and ethyl carboxylate groups. Molecular Weight: 300.43 g/mol.

Hypothesized Bioactivity and Physicochemical Properties

  • Benzothiazole Advantage: The benzothiazole group in the target compound (molecular weight ~360 g/mol) likely enhances binding to enzymes or receptors via π-π stacking and hydrogen bonding, a feature absent in chloropropanoyl analogs .
  • Cyano Group: The electron-withdrawing -CN group may increase metabolic resistance compared to methyl or phenyl substituents in imidazole analogs (e.g., compounds in ) .
  • Solubility : The ethyl carboxylate group improves aqueous solubility relative to purely hydrophobic derivatives, though the benzothiazole may counterbalance this by introducing lipophilicity .

Table 1: Structural and Functional Comparison of Selected Thiophene Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Bioactivity
Ethyl 5-(1,3-benzothiazole-6-amido)-4-cyano-3-methylthiophene-2-carboxylate C₁₆H₁₄N₃O₃S₂ ~360 Benzothiazole-6-amido, -CN, -CH₃, -COOEt Anticancer, antimicrobial
Ethyl 5-[(2-chloropropanoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate C₁₂H₁₃ClN₂O₃S 300.77 2-Chloropropanoyl, -CN, -CH₃, -COOEt Antimicrobial, enzyme inhibition
Ethyl 5-[(3-chloropropanoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate C₁₂H₁₃ClN₂O₃S 300.77 3-Chloropropanoyl, -CN, -CH₃, -COOEt Similar to above, altered metabolism
2-Amino-6-ethyl-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide C₁₇H₂₀N₂OS 300.43 Tetrahydrobenzothiophene, -NH₂, -Ph Neuroprotective, anti-inflammatory

Methodological Considerations

Structural analyses of these compounds often rely on crystallographic tools such as SHELX for refinement and WinGX/ORTEP for visualization . For instance, the benzothiazole-containing derivative’s planarity and intermolecular interactions could be elucidated via these programs, aiding in structure-activity relationship (SAR) studies.

Q & A

Q. What are the established synthetic routes for ethyl 5-(1,3-benzothiazole-6-amido)-4-cyano-3-methylthiophene-2-carboxylate, and what reaction conditions optimize yield and purity?

Methodological Answer: The synthesis typically involves multi-step organic reactions:

Benzothiophene Core Formation : Cyclization of 2-chlorobenzaldehyde and thiourea under acidic conditions (e.g., HCl, 80–100°C, 6–8 hours) .

Cyano Group Introduction : Nucleophilic substitution using sodium cyanide (NaCN) in DMF at 60°C for 4–6 hours .

Amide Coupling : Reaction of the benzothiazole intermediate with activated thiophene derivatives using coupling agents like EDC/HOBt in dichloromethane (room temperature, 12 hours) .
Optimization Tips :

  • Use anhydrous solvents to minimize hydrolysis side reactions.
  • Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 3:1).
  • Purify via column chromatography (SiO₂, gradient elution) to achieve >95% purity .

Q. Table 1: Synthetic Route Comparison

StepReagents/ConditionsYield (%)Purity (HPLC)
Cyclization2-chlorobenzaldehyde, thiourea, HCl, 90°C65–7092
Cyano SubstitutionNaCN, DMF, 60°C80–8588
Amide CouplingEDC/HOBt, DCM, rt7595

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

  • NMR :
    • ¹H NMR (CDCl₃): δ 8.35 (s, 1H, benzothiazole-H), δ 6.90 (s, 1H, thiophene-H), δ 4.30 (q, 2H, -OCH₂CH₃), δ 2.50 (s, 3H, -CH₃) .
    • ¹³C NMR : Confirm cyano group at ~115 ppm and ester carbonyl at ~165 ppm .
  • IR : Stretches for -CN (~2240 cm⁻¹), amide C=O (~1680 cm⁻¹), and ester C=O (~1720 cm⁻¹) .
  • HPLC : C18 column, acetonitrile/water (70:30), flow rate 1 mL/min, retention time ~8.2 minutes .

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELX refinement) resolve ambiguities in the molecular structure?

Methodological Answer:

  • Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) .
  • Structure Solution : Employ SHELXD for phase problem resolution via direct methods .
  • Refinement : SHELXL for anisotropic displacement parameters; address disorder using PART commands .
  • Validation : Check R-factor convergence (<5%), and analyze residual electron density maps for missing atoms .
    Example : For similar benzothiazole derivatives, SHELX refinement resolved π-π stacking interactions (3.7 Å centroid distances) and C–H···π bonds, critical for stability .

Q. What strategies address discrepancies in biological activity data across studies (e.g., IC₅₀ variations)?

Methodological Answer:

  • Standardized Assays : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and control compounds (e.g., doxorubicin) .
  • Meta-Analysis : Compare IC₅₀ values under identical conditions (e.g., 48-hour exposure, 10% FBS).
  • Mechanistic Confounders : Test for off-target effects via kinase profiling panels (e.g., Eurofins KinaseScan) .

Q. Table 2: Reported Biological Activities

StudyActivity (IC₅₀, μM)Assay ConditionsReference
AAnticancer: 12.5 ± 1.2MCF-7, 48h
BAnticancer: 28.4 ± 3.1HeLa, 72h
CAnti-inflammatory: 45.0LPS-induced TNF-α

Q. How do functional groups (e.g., cyano, benzothiazole) influence the compound’s reactivity in mechanistic studies?

Methodological Answer:

  • Cyano Group : Enhances electrophilicity at the thiophene ring, facilitating nucleophilic attacks (e.g., SNAr with amines) .
  • Benzothiazole Moietу : Participates in π-stacking with aromatic residues in enzyme active sites, as shown in docking studies (AutoDock Vina) .
  • Ethyl Ester : Hydrolyzes in basic conditions (NaOH/EtOH) to carboxylic acid, altering solubility and bioactivity .

Q. Reactivity Table

Functional GroupReaction TypeReagents/ConditionsProduct
CyanoNucleophilic SubstitutionK₂CO₃, DMF, 80°CAmide derivatives
Benzothiazoleπ-π InteractionsProtein binding assaysEnzyme inhibition
EsterHydrolysisNaOH, EtOH, refluxCarboxylic acid

Q. How can structure-activity relationship (SAR) studies optimize this compound for target-specific applications?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with halogens (Cl, F) at benzothiazole-C6 to enhance lipophilicity and blood-brain barrier penetration .
  • Bioisosteric Replacement : Replace cyano with nitro groups to modulate electron-withdrawing effects .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical binding motifs (e.g., hydrogen bond donors at thiophene-C5) .

Q. What computational tools (e.g., DFT, molecular docking) predict interactions with biological targets?

Methodological Answer:

  • DFT Calculations (Gaussian 16) : Optimize geometry at B3LYP/6-31G* level; calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites .
  • Docking (AutoDock Vina) : Simulate binding to HIV-1 protease (PDB: 1HHP); validate with MD simulations (NAMD, 100 ns) .
  • ADMET Prediction : Use SwissADME to assess permeability (LogP ~3.2) and toxicity (AMES test negative) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.